molecular formula C15H10O4 B191086 7,2'-Dihydroxyflavone CAS No. 77298-66-9

7,2'-Dihydroxyflavone

Cat. No. B191086
CAS RN: 77298-66-9
M. Wt: 254.24 g/mol
InChI Key: NUGPQONICGTVNA-UHFFFAOYSA-N
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Description

7,2’-Dihydroxyflavone, also known as Tropoflavin, is a naturally occurring flavone found in Godmania aesculifolia, Tridax procumbens, and primula tree leaves . It acts as a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) . It is both orally bioavailable and able to penetrate the blood–brain barrier .


Synthesis Analysis

The synthesis of 7,2’-Dihydroxyflavone involves an extensive structural-activity relationship (SAR) study and the creation of numerous derivatives . A derivative, 4’-dimethylamino-7,8-dihydroxyflavone, was identified that displays higher TrkB agonistic activity than the lead .


Molecular Structure Analysis

7,2’-Dihydroxyflavone is a flavonoid substituted by hydroxy groups at C7 and C8 positions of A ring . Due to the O-dihydroxy structure at these positions, this compound is rarely found in nature .


Chemical Reactions Analysis

7,2’-Dihydroxyflavone has been found to act as a biologically valuable acceptor in O-glycosidation reactions . It’s involved in the synthesis of fully phosphorylated flavones for use as pancreatic cholesterol esterase inhibitors .

Scientific Research Applications

Neuroprotective and Antidepressant Effects

7,2'-Dihydroxyflavone, known for its ability to cross the blood-brain barrier, is gaining attention for its potential in treating various neuropsychiatric disorders. It functions as a mimic of brain-derived neurotrophic factor (BDNF), selectively activating the tyrosine kinase receptor B (TrkB) and downstream signaling pathways. This activation plays a neuroprotective role and has shown promising results in preclinical studies involving Alzheimer’s disease, Parkinson’s disease, depression, and memory impairment. Its efficacy extends to fighting oxidative stress and interacting with estrogen receptors or intestinal flora, thus highlighting its versatile applications in brain health and neurodegenerative diseases (Yang & Zhu, 2021).

Enhancement of TrkB Phosphorylation and Cellular Signalling

7,2'-Dihydroxyflavone is recognized for its role as a TrkB receptor agonist. Treatment with this flavonoid derivative leads to enhanced TrkB phosphorylation, promoting downstream cellular signaling. This interaction has implications for various pathological conditions, including age-related macular degeneration and proliferative disorders. Its dual biochemical action on the TrkB receptor and vascular endothelial growth factor receptor (VEGFR2) demonstrates its potential for divergent effects on cellular pathways (Chitranshi et al., 2015).

Neurogenesis and Antidepressant Properties

7,2'-Dihydroxyflavone has shown potent neurogenesis-inducing and antidepressant effects in animal models. Chronic oral administration of this compound promotes neurogenesis in the dentate gyrus and demonstrates marked antidepressant effects. Its role as an orally bioavailable TrkB agonist further underscores its potential in treating depression and enhancing brain health (Liu et al., 2010).

Treatment for Multiple Sclerosis

7,2'-Dihydroxyflavone has been studied for its effects on multiple sclerosis (MS) in animal models. Treatment with this compound in mice induced with experimental autoimmune encephalomyelitis (EAE), a model for MS, showed reduced clinical severity and pathology. It increased TrkB phosphorylation, activated signaling pathways, and reduced inflammation, demyelination, and axonal loss, suggesting its potential as a treatment for MS (Makar et al., 2016).

Protection Against Neurotoxicity

7,2'-Dihydroxyflavone has demonstrated protective effects against rotenone-induced neurotoxicity in rodents, a model for Parkinson's disease. Its administration improved motor abilities and reduced dopaminergic neuron loss, associated with TrkB receptor activation and signaling cascade modulation. This suggests its therapeutic potential for Parkinson’s disease treatment (Nie et al., 2019).

Safety And Hazards

7,2’-Dihydroxyflavone should not be used for food, drug, pesticide, or biocidal product use . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure . It should be kept away from sources of ignition .

properties

IUPAC Name

7-hydroxy-2-(2-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-9-5-6-11-13(18)8-15(19-14(11)7-9)10-3-1-2-4-12(10)17/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGPQONICGTVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419806
Record name 7,2'-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,2'-Dihydroxyflavone

CAS RN

77298-66-9
Record name 7,2'-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
YH Park, SH Lee, YK Woo, YH Lim - Bulletin of the Korean …, 2009 - koreascience.kr
Primuletin, chrysin, and luteolin show vasorelaxing, anti oxidative, and chemopreventive effects, respectively. 1-3 All of these molecules are flavones, which are subclasses offlavonoids …
Number of citations: 14 koreascience.kr
Y Park, S Lee, Y Lim - 2007 Frontiers in the Convergence of …, 2007 - ieeexplore.ieee.org
Primuletin, chrysin, and luteolin belong to hydroxyflavones. Although they have small differences in their hydroxyl groups, these make big differences in their biological activities. In …
Number of citations: 3 ieeexplore.ieee.org
B Holzbach, V Reuter, M Bacher, J Schinnerl… - Biochemical Systematics …, 2021 - Elsevier
Populations of Primula auricula L. subsp. auricula from Austrian Alps were studied for flavonoid composition of both farinose exudates and tissue of leaves. The leaf exudate yielded …
Number of citations: 1 www.sciencedirect.com
MC Montesinos, A Ubeda, MC Terencio… - … für Naturforschung C, 1995 - degruyter.com
A number of free radical generating systems were used to investigate the antioxidant properties and structure-activity relationships of a series of monohydroxylated and dihydroxylated …
Number of citations: 46 www.degruyter.com
KM Gallagher, AC Hughes, M O'Donnell… - Journal of the …, 1953 - pubs.rsc.org
… -bromo-derivative rearranged to yield 7 : 2’-dihydroxyflavone (VIb) when dernethylated under … Kostanecki and Salis (Ber., 1899, 32, 1034) re-ethylated 7 : 2’-dihydroxyflavone which they …
Number of citations: 12 pubs.rsc.org
MSY Huen, KM Hui, JWC Leung, E Sigel, R Baur… - Biochemical …, 2003 - Elsevier
Screening of traditional medicines has proven invaluable to drug development and discovery. Utilizing activity-guided purification, we previously reported the isolation of a list of …
Number of citations: 72 www.sciencedirect.com
Y Park, BH Moon, E Lee, Y Lee, Y Yoon… - Magnetic …, 2007 - Wiley Online Library
Many hydroxyflavone derivatives have been found in nature and shown to have many biological functions. Because their function is changed by the position and number of hydroxyl …
C Wu, D Dunaway-Mariano… - The Journal of Organic …, 2013 - ACS Publications
Pyruvate phosphate dikinase (PPDK) catalyzes the phosphorylation reaction of pyruvate that forms phosphoenolpyruvate (PEP) via two partial reactions: PPDK + ATP + P i → PPDK-P + …
Number of citations: 20 pubs.acs.org
Y Ma, Y He, T Yin, H Chen, S Gao… - Journal of agricultural and …, 2018 - ACS Publications
Raw264.7 is a murine macrophage-like cell line commonly used to study the anti-inflammatory efficacy of natural compounds. However, the impacts of long-time incubation on the …
Number of citations: 15 pubs.acs.org
R Ghavami, A Najafi, M Sajadi, F Djannaty - Journal of Molecular Graphics …, 2008 - Elsevier
In order to accurately simulate 13 C NMR spectra of hydroxy, polyhydroxy and methoxy substituted flavonoid a quantitative structure–property relationship (QSPR) model, relating atom-…
Number of citations: 21 www.sciencedirect.com

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